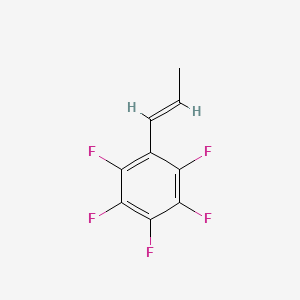

1-(Pentafluorophenyl)-1-propene

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds with pentafluorophenyl groups has been studied. For example, a silica-based stationary phase bonding perfluoroctyl (FC8) was synthesized and its chromatographic behavior was evaluated . Another study discussed the synthesis of pentafluorophenyl-functional single-chain polymer nanoparticles (SCNPs) through intramolecular thiol-Michael addition crosslinking of thiol-functional precursor copolymers .Chemical Reactions Analysis

The chemical reactions involving pentafluorophenyl groups have been explored. For instance, pentafluorophenyl-functional SCNPs were prepared through intramolecular thiol-Michael addition crosslinking of thiol-functional precursor copolymers . Another study mentioned the reaction of hexafluorobenzene with the sodium salt of pyrrole .Wissenschaftliche Forschungsanwendungen

- Due to its simplicity in preparation, sensitivity, and selectivity, 1-(Pentafluorophenyl)-1-propene has found applications as a fluorescent probe. Researchers use it to detect ions, organic small molecules, and biomacromolecules (such as enzymes, DNAs/RNAs, lipids, and carbohydrates) in biological systems. These probes facilitate the study of physiological and pathological processes at the cellular level .

Fluorescent Probes and Imaging Agents

Safety and Hazards

Zukünftige Richtungen

The future directions for research on “1-(Pentafluorophenyl)-1-propene” and related compounds could involve further exploration of their synthesis, chemical reactions, and potential applications. For instance, the synthesis of pentafluorophenyl-functional SCNPs and their potential for protein mimicry has been discussed .

Wirkmechanismus

Target of Action

1-(Pentafluorophenyl)-1-propene, also known as 1,2,3,4,5-PENTAFLUORO-6-[(1E)-PROP-1-EN-1-YL]BENZENE, is a compound that primarily targets stationary phases in chromatographic separations . The compound’s primary targets are the alkyl-bonded silica particles most often used in reversed-phase liquid chromatography (LC) .

Mode of Action

The compound interacts with its targets through a variety of mechanisms. It provides enhanced dipole, π-π, charge transfer, and ion-exchange interactions when compared to traditional alkyl phases . This unique selectivity is due to the pentafluorophenyl (PFP) moiety in the compound . The PFP phases generally exhibit greater retention of basic analytes than their alkyl counterparts mainly because of the presence of strong ion-exchange interactions .

Biochemical Pathways

It is known that the compound affects the interactions between analytes and stationary phases in chromatographic separations . These interactions can influence the retention and selectivity of various analytes, thereby affecting the overall separation process .

Pharmacokinetics

The compound’s unique selectivity and retention properties suggest that it may have interesting absorption, distribution, metabolism, and excretion (adme) properties

Result of Action

The result of 1-(Pentafluorophenyl)-1-propene’s action is enhanced selectivity and retention in chromatographic separations . The compound’s unique interactions with stationary phases allow for greater retention of basic analytes . This can lead to more effective and rugged analytical methods .

Action Environment

The action of 1-(Pentafluorophenyl)-1-propene can be influenced by various environmental factors. For instance, the mobile phase used in chromatographic separations can affect the compound’s interactions with stationary phases . Additionally, the physical and chemical properties of the analytes can also influence the compound’s action .

Eigenschaften

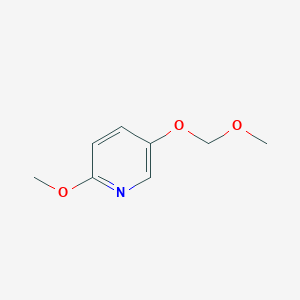

IUPAC Name |

1,2,3,4,5-pentafluoro-6-[(E)-prop-1-enyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F5/c1-2-3-4-5(10)7(12)9(14)8(13)6(4)11/h2-3H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARAOLTCZMIFYMK-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Pentafluorophenyl)-1-propene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Trifluoromethoxy)phenyl]biguanide hydrochloride](/img/structure/B3041941.png)

![2-hydroxy-5-[4-(trifluoromethyl)phenyl]benzoic Acid](/img/structure/B3041946.png)

![2-[4-(Methylthio)phenoxy]acetonitrile](/img/structure/B3041949.png)